
5-(1-Chloroethyl)-3-(propan-2-yl)-1,2,4-oxadiazole
Vue d'ensemble
Description
5-(1-Chloroethyl)-3-(propan-2-yl)-1,2,4-oxadiazole (CEPO) is a heterocyclic organic compound that is widely used in scientific research and laboratory experiments. CEPO is a versatile compound with a wide range of applications, including the synthesis of novel compounds, the study of the mechanism of action of drugs, and the investigation of biochemical and physiological effects.
Applications De Recherche Scientifique
Chemical Synthesis and Functionalization
The chemical properties of 1,2,4-oxadiazole derivatives have been extensively studied, revealing their versatility in synthetic chemistry. For instance, the synthesis of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan explores the acylation of amino groups, oxidation to azo and nitro groups, and reactions of the chloromethyl group with N- and S-nucleophilic reagents, demonstrating the multifunctional nature of these compounds in chemical synthesis (Stepanov et al., 2019).
Pharmacological Potential
The pharmacological landscape of 1,2,4-oxadiazole derivatives is rich and varied, with significant research indicating their potential in medicinal chemistry. A study on anti-inflammatory and anti-thrombotic properties of certain 1,3,4-oxadiazole derivatives highlighted their effectiveness, potentially paving the way for new anti-inflammatory pharmaceuticals (Basra et al., 2019).
Anticancer Applications
The role of 1,2,4-oxadiazole derivatives in the development of anticancer agents is underscored by research identifying novel apoptosis inducers. A specific compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, demonstrated activity against breast and colorectal cancer cell lines, indicating the potential for these compounds in cancer therapy (Zhang et al., 2005).
Material Science and Luminescence
In material science, 1,2,4-oxadiazole derivatives exhibit photoluminescent properties, making them suitable for applications in organic light-emitting devices (OLEDs). The synthesis and study of mesomorphic behavior and photoluminescent properties of new mesogens containing 1,3,4-oxadiazole fluorophore revealed their potential in creating materials with wide mesomorphic temperature ranges and strong blue fluorescence emission, highlighting their application in the field of advanced materials (Han et al., 2010).
Corrosion Inhibition
The utility of 1,2,4-oxadiazole derivatives extends to the field of corrosion inhibition, where they have been found to effectively protect metals against corrosion in acidic environments. This is particularly relevant in industrial applications where metal longevity is critical (Ammal et al., 2018).
Propriétés
IUPAC Name |
5-(1-chloroethyl)-3-propan-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-4(2)6-9-7(5(3)8)11-10-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWCEHOTWIZDPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301216784 | |
| Record name | 5-(1-Chloroethyl)-3-(1-methylethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301216784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Chloroethyl)-3-(propan-2-yl)-1,2,4-oxadiazole | |
CAS RN |
119738-09-9 | |
| Record name | 5-(1-Chloroethyl)-3-(1-methylethyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119738-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1-Chloroethyl)-3-(1-methylethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301216784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Dimethyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B3364983.png)
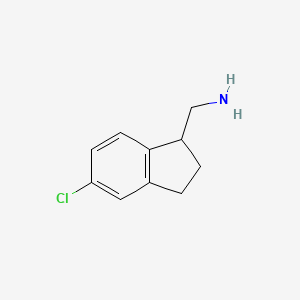
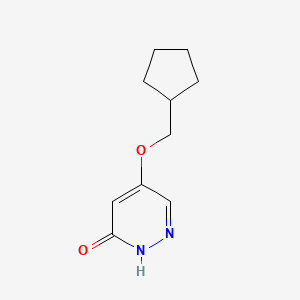

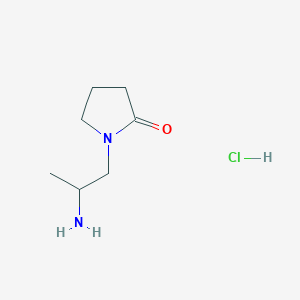
![[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B3365023.png)
![methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B3365028.png)
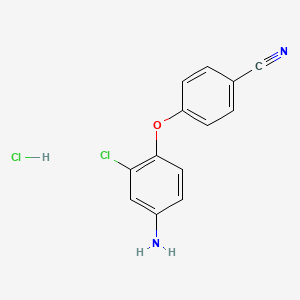
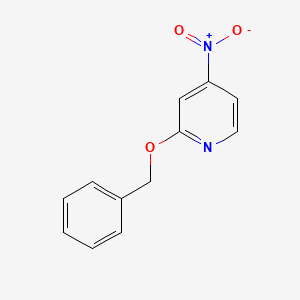
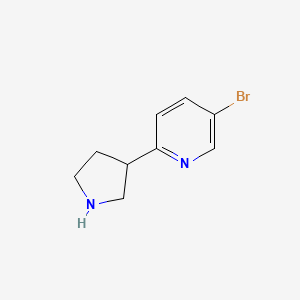

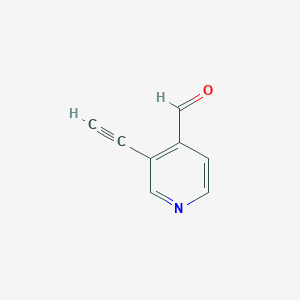
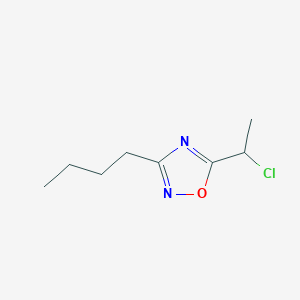
![2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride](/img/structure/B3365065.png)